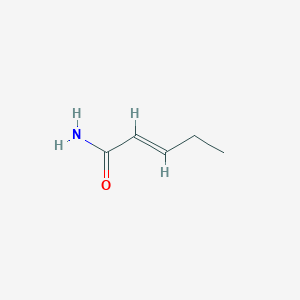

2-Pentenamide

Overview

Description

2-Pentenamide is a chemical compound with the molecular formula C5H9NO . It has an average mass of 99.131 Da and a monoisotopic mass of 99.068413 Da . It is also known by its IUPAC name (2E)-2-Pentenamide .

Synthesis Analysis

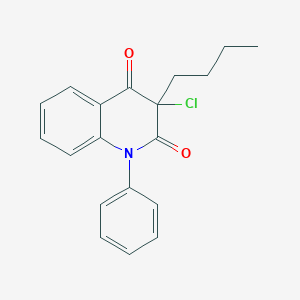

The synthesis of γ-lactam-substituted quinone derivatives through a Ag2O-catalyzed cascade cyclization and functionalization of N-aryl-4-pentenamides has been developed . Related 2-oxazolidinone substituted quinone products can also be obtained with N-aryl allyl carbamates . The reactions proceed through an amidyl radical-initiated 5-exo-trig cyclization and followed radical addition to quinones .Molecular Structure Analysis

The molecular structure of 2-Pentenamide consists of 5 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The structure also includes a double bond .Scientific Research Applications

Herbicidal Activity : N-Benzyl-4-chloro-N-isobutyl-2-pentenamides, a derivative of 2-Pentenamide, exhibited light-dependent herbicidal activity. The study investigated the phytotoxic mechanism of these pentenamides, suggesting a potential application in agriculture as herbicides (Masaki et al., 2010).

Pharmaceutical Research : Various derivatives of 2-Pentenamide have been studied for their effects on human health. For instance, 2-isopropyl-4-pentenamide and 2,2-diethyl-4-pentenamide were investigated for their impacts on liver enzymes and potential as sedatives (Ortiz de Montellano et al., 1984); (Drasch & Meyer, 1979).

Chemical Synthesis : Research into 2-Pentenamide derivatives has been conducted for their application in chemical synthesis. For example, (E)-5-tosyl-4-pentenamide was used in the synthesis of indolizidine derivatives (Caturla & Nájera, 1997).

Biotechnological Applications : The biotransformation of racemic 2-aryl-4-pentenenitriles into enantiomerically pure 2-aryl-4-pentenamides demonstrated potential applications in biotechnological processes (Wang & Zhao, 2002).

Material Science : In material science, 2-Pentenamide derivatives have been used in the development of photo-crosslinked gelatin-based hydrogel films, which have potential applications in supporting wound healing (Stubbe et al., 2021).

Polymer Chemistry : Studies on the polymerization of 4-pentenamide revealed insights into the base-catalyzed polymerization process, which could be relevant for developing new polymeric materials (Ragazzini, Vandi, & Campadelli, 1970).

properties

IUPAC Name |

(E)-pent-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H2,6,7)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDYAVCNKNXCIS-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15856-96-9, 197841-67-1 | |

| Record name | 2-Pentenamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PENTENAMIDE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XU67S9XU2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)

![2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)